(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide is a complex organic compound characterized by the presence of chlorophenyl, sulfanyl, furan, and cyanopropenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Formation of the cyanopropenamide group: This involves the reaction of appropriate nitriles with amides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives in the presence of a catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Phosphoric acid 2-F-Ph ester Ph ester, compound with bis-(2-chloro-ethyl)-amine: Another complex organic compound with different functional groups.
Uniqueness
(2E)-N-(3-chlorophenyl)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H12Cl2N2O2S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-14-4-7-18(8-5-14)27-19-9-6-17(26-19)10-13(12-23)20(25)24-16-3-1-2-15(22)11-16/h1-11H,(H,24,25)/b13-10+ |
InChI Key |
JYTMTKCUDOJIJV-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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